tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-Boc-diallylamine with Grubbs’ catalyst, followed by treatment with tris(hydroxymethyl)phosphine . The reaction conditions often include the use of dichloromethane as a solvent and a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine group, allowing for selective reactions at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
N-Boc-3-pyrroline: This compound also contains a Boc group and is used in similar synthetic applications.
N-Boc-3-hydroxypiperidine: This compound has a similar structure but with a piperidine ring instead of a diazepane ring.
N-Boc-3-(hydroxymethyl)-3-methylpiperidine: This compound has an additional methyl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILVCPBSDVWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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